4-(3-Methyl-4-nitrophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-4-nitrophenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a 3-methyl-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-methyl-4-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: 4-(3-Amino-4-nitrophenyl)-1H-pyrazole.
Reduction: 4-(3-Methyl-4-nitrosophenyl)-1H-pyrazole.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Methyl-4-nitrophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrophenyl 3-methylbenzoate: Similar structure but with a benzoate ester group.
3-Methyl-4-nitrophenyl 3-methoxybenzoate: Similar structure but with a methoxybenzoate ester group.
Uniqueness
4-(3-Methyl-4-nitrophenyl)-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-(3-methyl-4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-4-8(9-5-11-12-6-9)2-3-10(7)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
XCUBSNJXAVSAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CNN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.